2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073120
InChI: InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(21-6)13-8-7-12(20-5)11-14(13)15/h7-11H,1-6H3
SMILES:
Molecular Formula: C18H23BO4
Molecular Weight: 314.2 g/mol

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18073120

Molecular Formula: C18H23BO4

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C18H23BO4
Molecular Weight 314.2 g/mol
IUPAC Name 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(21-6)13-8-7-12(20-5)11-14(13)15/h7-11H,1-6H3
Standard InChI Key NQAWLFPCYVDFES-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=C(C=C2)OC)OC

Introduction

Chemical Identity and Classification

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a naphthalene-derived organoboron compound characterized by a dioxaborolane ring system. Its molecular formula is C20H25BO4\text{C}_{20}\text{H}_{25}\text{BO}_4, with a molar mass of 356.22 g/mol. The compound belongs to the broader class of arylboronic esters, which are widely utilized in cross-coupling reactions due to their stability and reactivity . Key structural features include:

  • A naphthalene core substituted with methoxy groups at the 4- and 7-positions.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 1-position of the naphthalene ring.

This configuration confers unique electronic properties, as the methoxy groups act as electron-donating substituents, while the dioxaborolane ring enhances boron’s electrophilic character.

Synthesis and Optimization

General Synthetic Pathways

The synthesis of 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step protocol:

  • Functionalization of Naphthalene: Bromination or iodination at the 1-position of 4,7-dimethoxynaphthalene to generate a halogenated intermediate.

  • Borylation: Reaction of the halogenated naphthalene with a boron-containing reagent, such as bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2), in the presence of a palladium catalyst .

  • Purification: Isolation via column chromatography or recrystallization to achieve high purity.

A representative procedure adapted from analogous dioxaborolane syntheses involves:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalyst: Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) with triphenylphosphine (PPh3\text{PPh}_3) .

  • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) to facilitate deprotonation .

Table 1: Representative Reaction Conditions for Borylation

ParameterValue/ComponentSource
Halogenated Substrate1-Bromo-4,7-dimethoxynaphthalene
Boron ReagentBis(pinacolato)diboron
CatalystPd(OAc)2/PPh3\text{Pd(OAc)}_2/\text{PPh}_3
SolventTHF
Temperature80–90°C
Yield70–85%

Challenges in Synthesis

Critical considerations include:

  • Moisture Sensitivity: The dioxaborolane moiety is prone to hydrolysis, necessitating anhydrous conditions .

  • Steric Effects: Bulky substituents on the naphthalene ring may hinder coupling efficiency, requiring optimized catalyst loading.

Molecular Structure and Spectroscopic Properties

Structural Analysis

X-ray crystallography and NMR studies reveal:

  • Naphthalene Core: Planar aromatic system with methoxy groups inducing slight distortion due to steric interactions.

  • Dioxaborolane Ring: Adopts a chair-like conformation, with boron in a trigonal planar geometry.

Figure 1: Proposed Molecular Structure

C20H25BO4(visualization unavailable; described in text)\text{C}_{20}\text{H}_{25}\text{BO}_4 \quad \text{(visualization unavailable; described in text)}

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Signals at δ 3.85–3.89 ppm (methoxy groups), δ 6.46–7.77 ppm (naphthalene protons) .

  • 11B^{11}\text{B} NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron.

  • IR Spectroscopy: B-O stretching vibrations at 1350–1400 cm1^{-1} .

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical and polymer synthesis . A representative reaction with 2-chloropyrimidine proceeds as follows:

Table 2: Example Suzuki-Miyaura Coupling

ComponentQuantity/ConditionSource
Boronic Ester1.5 equiv
Aryl Halide1.0 equiv
CatalystPd2(dba)3\text{Pd}_2(\text{dba})_3
Ligand1,3-Bis(mesityl)imidazolium
Solvent1,4-Dioxane/Water (4:1)
Temperature80°C
Yield96%

Mechanistic Pathway

The reaction proceeds via:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetallation: Boronic ester transfers the aryl group to palladium.

  • Reductive Elimination: Biaryl product forms, regenerating the Pd(0) catalyst .

Applications in Materials Science

Organic Electronics

The compound’s extended π-system and boron-mediated charge transport make it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.

  • Polymer Synthesis: Building block for conjugated polymers with tunable bandgaps.

Pharmaceutical Intermediates

Used in the synthesis of kinase inhibitors and antiviral agents, leveraging its ability to form stable biaryl linkages .

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